molecular formula C14H16 B047324 1,2,5,6-Tetramethylnaphthalene CAS No. 2131-43-3

1,2,5,6-Tetramethylnaphthalene

Cat. No. B047324
CAS RN: 2131-43-3
M. Wt: 184.28 g/mol
InChI Key: ONIJFQFZCKJNDH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,2,5,6-Tetramethylnaphthalene and its derivatives often involves multi-step chemical reactions. For example, 2,3,6,7-Tetramethylnaphthalene has been prepared from 2,3-dimethylsuccinic anhydride and o-xylene in five steps, with the configurations of intermediates studied using spectral data (Dozen & Hatta, 1975).

Molecular Structure Analysis

The molecular structure of 1,2,5,6-Tetramethylnaphthalene derivatives, such as 1,4,5,8-tetraethynylnaphthalene, has been analyzed using X-ray crystallography. This analysis revealed different modes of distortion in the molecule, including the expansion of substituents, twisting of the naphthalene skeleton, and bending of acetylene units to reduce steric repulsion (Takeda & Tobe, 2012).

Chemical Reactions and Properties

1,2,5,6-Tetramethylnaphthalene and its derivatives undergo various chemical reactions, highlighting their rich chemical properties. For instance, the biomimetic reduction of tetrahydroxynaphthalene, a precursor in melanin biosynthesis, involves a phenolic carbon reduction followed by dehydration, demonstrating the compound's role in biological processes (Ichinose, Ebizuka, & Sankawa, 2001).

Physical Properties Analysis

The physical properties of 1,2,5,6-Tetramethylnaphthalene and related compounds are crucial for understanding their behavior in different environments. Research on compounds like 1,6,7,12,13,18,19,24-octamethylacenaphthyleno[b,l]tetraphenylene has provided insights into their X-ray crystal structures and photophysical properties, informing on their stability, reactivity, and potential applications (Elliott et al., 2005).

Chemical Properties Analysis

The chemical properties of 1,2,5,6-Tetramethylnaphthalene are influenced by its molecular structure and the presence of substituent groups. Studies on related compounds, like the synthesis and properties of 2-formyl-1,4,5,8-tetramethoxynaphthalene, showcase the methodologies for enhancing the chemical reactivity and solubility of naphthalene derivatives for various applications (Wang et al., 2010).

Scientific Research Applications

  • Study of Oxygen Interaction with Triplet and Singlet States : Research by Mamaev et al. (1998) focused on using 1,2,3,4-tetramethylnaphthalene to study the interaction between oxygen and the triplet and singlet states during the separation of the geminate pair (Mamaev et al., 1998).

  • Photovalence Isomerization Studies : Miki et al. (1992) described the use of 1,2,3,4-Tetra-t-butylnaphthalene, which undergoes photovalence isomerization to afford 1,2,5,6-tetra-t-butyl-3,4-benzo-3-tricyclo (Miki et al., 1992).

  • Formation of Epoxyalcohol and Other Compounds : SakuragiHirochika et al. (1982) discovered that irradiation of 1,2,3,4-tetramethylnaphthalene with 366nm light results in the formation of epoxyalcohol, diol, enediol, and endoperoxide (SakuragiHirochika et al., 1982).

  • Geochemical Significance in Coal and Shale : Püttmann and Villar (1987) found that 1,2,5,6-tetramethylnaphthalene is present in coal and shale samples, derived diagenetically from pentacyclic triterpenoids via 8,14-seco-triterpenoids (Püttmann & Villar, 1987).

  • Synthesis of Derivatives for Diterpene Research : Nasipuri et al. (1973) synthesized 1,2,3,4-Tetrahydro-1,1,5,7-tetramethyl-6-(3-methylpentyl)naphthalene from 1,2,3,4-tetrahydro-1,1,5,7-tetramethylnaphthalene for studies in the diterpene series (Nasipuri et al., 1973).

  • Acetylation Studies : Gore and Hoskins (1971) explored the acetylation of 1,4-dimethylnaphthalene and 1,2,3,4-tetramethylnaphthalene, observing the formation of acyl derivatives (Gore & Hoskins, 1971).

Safety And Hazards

Specific safety and hazard information for 1,2,5,6-Tetramethylnaphthalene is not available in the resources. For detailed safety data, please refer to the Material Safety Data Sheet (MSDS) for this compound .

properties

IUPAC Name

1,2,5,6-tetramethylnaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16/c1-9-5-7-14-12(4)10(2)6-8-13(14)11(9)3/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONIJFQFZCKJNDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(=C(C=C2)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80423798
Record name 1,2,5,6-tetramethylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80423798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,5,6-Tetramethylnaphthalene

CAS RN

2131-43-3
Record name 1,2,5,6-tetramethylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80423798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
257
Citations
W Püttmann, H Villar - Geochimica et Cosmochimica Acta, 1987 - Elsevier
Abstract Analysis of aromatic hydrocarbon fractions of selected coal and shale samples reveals the predominance of two specific polyalkylnaphthalenes which have been identified as 1,…
Number of citations: 199 www.sciencedirect.com
TP Bastow, R Alexander, SJ Fisher, RK Singh… - Organic …, 2000 - Elsevier
Geosynthesis of organic compounds. Part V — methylation of alkylnaphthalenes - ScienceDirect Skip to main contentSkip to article Elsevier logo Journals & Books Search RegisterSign …
Number of citations: 64 www.sciencedirect.com
TP Bastow, R Alexander, IB Sosrowidjojo, RI Kagi - Organic geochemistry, 1998 - Elsevier
The isomeric pentamethylnaphthalenes (PMNs) 1,2,3,5,6-PMN, 1,2,3,5,7-PMN, 1,2,3,6,7-PMN and 1,2,4,6,7-PMN have been synthesised, characterised and identified in a number of …
Number of citations: 55 www.sciencedirect.com
Y Sun, W Püttmann, W Kalkreuth, B Horsfield - International Journal of Coal …, 2002 - Elsevier
Six samples of Carboniferous (Mississippian–Pennsylvanian) coal (Seam 9-3) and 11 samples of Permian coal (Seam 2) from the Xingtai Coalfield were studied by petrological and …
Number of citations: 91 www.sciencedirect.com
P Dimitriou-Christidis, BC Harris, TJ McDonald… - Chemosphere, 2003 - Elsevier
Liquid aqueous solubility (S w,L ), octanol/water partition coefficients (K ow ), liquid vapor pressure (P v,L ), and Henry’s law constants (H c ) were estimated for 20 methylated …
Number of citations: 14 www.sciencedirect.com
SD Killops - Organic geochemistry, 1991 - Elsevier
Novel series of aromatic hydrocarbons, apparently bacterially derived, were detected by GC-MS analysis of an oil and three samples of its source rock. In addition to high levels of …
Number of citations: 63 www.sciencedirect.com
A DAWIDAR, E ABUMUSTAFA, G RUCKER… - Chemical and …, 1979 - jstage.jst.go.jp
A new sesquiterpenoid coumarin, marmaricin, C 24 H 30 O 4, was isolated from the roots of Ferula marmarica L., grown in Egypt. The carbon skeleton of the sesquiterpenoid moiety was …
Number of citations: 6 www.jstage.jst.go.jp
L Marynowski, R Kubik, D Uhl, BRT Simoneit - Organic geochemistry, 2014 - Elsevier
Upper Triassic charcoal extracts were studied using gas chromatography–mass spectrometry (GC–MS) to recognize their molecular composition. Extractable compounds were divided …
Number of citations: 51 www.sciencedirect.com
H Heppenheimer, K Steffens, W Püttman… - Organic …, 1992 - Elsevier
A set of 13 Cretaceous-Tertiary coals from western Canadian coal deposits and two Cretaneous coals from the southern part of the Lower Saxony Basin of Germany have been …
Number of citations: 81 www.sciencedirect.com
GK Nikonov - Chemistry of Natural Compounds, 1971 - Springer
The structure of the coumarin mogoltin isolated previously from the roots ofPeucedanum mogoltavicum Korov has been established on the basis of NMR, mass, and IR spectroscopy …
Number of citations: 6 link.springer.com

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